molecular formula C8H11BrClNO B12558705 5-(2-Aminoethyl)-2-chlorophenol;hydrobromide CAS No. 144181-27-1

5-(2-Aminoethyl)-2-chlorophenol;hydrobromide

Cat. No.: B12558705
CAS No.: 144181-27-1
M. Wt: 252.53 g/mol
InChI Key: XZKMQVGGVMQCPC-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-2-chlorophenol;hydrobromide is a chemical compound that features a phenol group substituted with an aminoethyl group and a chlorine atom. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-2-chlorophenol;hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorophenol.

    Substitution Reaction: The 2-chlorophenol undergoes a substitution reaction with ethylene diamine to introduce the aminoethyl group.

    Hydrobromide Formation: The resulting compound is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps for purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-2-chlorophenol;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(2-Aminoethyl)-2-chlorophenol;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-2-chlorophenol;hydrobromide involves its interaction with specific molecular targets. The aminoethyl group can interact with various receptors and enzymes, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethylphenol: Lacks the chlorine substitution.

    2-Chlorophenol: Lacks the aminoethyl group.

    5-(2-Aminoethyl)-2-bromophenol: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

5-(2-Aminoethyl)-2-chlorophenol;hydrobromide is unique due to the presence of both the aminoethyl group and the chlorine atom, which confer distinct chemical and biological properties. This combination allows for specific interactions that are not possible with the similar compounds listed above.

Properties

CAS No.

144181-27-1

Molecular Formula

C8H11BrClNO

Molecular Weight

252.53 g/mol

IUPAC Name

5-(2-aminoethyl)-2-chlorophenol;hydrobromide

InChI

InChI=1S/C8H10ClNO.BrH/c9-7-2-1-6(3-4-10)5-8(7)11;/h1-2,5,11H,3-4,10H2;1H

InChI Key

XZKMQVGGVMQCPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCN)O)Cl.Br

Origin of Product

United States

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